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Compound of Interest

Compound Name:
Stannane, trimethyl(4-

methylphenyl)-

CAS No.: 937-12-2

Cat. No.: B8566121

Get Quote

Abstract & Core Directive
This guide details the operational protocols for utilizing Trimethyl(4-methylphenyl)stannane

(also known as trimethyl(p-tolyl)stannane; CAS 934-56-5) in Copper(I)-mediated cross-coupling

reactions. While traditional Stille couplings rely on Palladium, the inclusion of stoichiometric or

catalytic Copper(I)—specifically Copper(I) thiophene-2-carboxylate (CuTC)—unlocks unique

reactivity profiles.

This note focuses on two high-value transformations for drug discovery:

The Liebeskind-Srogl Cross-Coupling: Synthesis of aryl ketones from thioesters under

neutral conditions.

Oxidative C–S Coupling: Ligand-free synthesis of aryl thioethers.

Key Technical Insight: The primary role of Copper(I) in these systems is to facilitate a rapid,

irreversible transmetallation from Tin (Sn) to Copper (Cu), generating a transient, highly
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reactive organocopper species that engages in coupling steps where organostannanes alone

are inert.

Reagent Profile: Trimethyl(4-methylphenyl)stannane
Property Specification

IUPAC Name Trimethyl(4-methylphenyl)stannane

Common Name Trimethyl(p-tolyl)stannane

CAS Number 934-56-5

Molecular Weight 254.94 g/mol

Appearance Colorless to pale yellow liquid

Stability
Air-stable, but moisture-sensitive over long

periods.

Toxicity
High. Organotins are neurotoxic. Handle in a

fume hood.

Role Nucleophilic source of the p-tolyl moiety.

Mechanistic Insight: The "Copper Effect"
In standard Pd-catalyzed Stille couplings, the transmetallation from Sn to Pd is often the rate-

determining step (RDS). Copper(I) salts accelerate this by acting as a "shuttle."

Sn

Cu Transmetallation: The organostannane reacts with Cu(I) (e.g., CuTC) to form an
organocopper intermediate (Tol-Cu) and a stannyl-carboxylate byproduct.

Coupling: The resulting Tol-Cu species is significantly more nucleophilic than the parent

stannane, allowing it to undergo transmetallation to Palladium (in Liebeskind-Srogl) or direct

oxidative coupling (in C-S bond formation).

Visualization: The Dual-Metal Catalytic Cycle
(Liebeskind-Srogl)[1]
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Figure 1: The synergistic role of CuTC in facilitating transmetallation during ketone synthesis.

Protocol 1: Liebeskind-Srogl Ketone Synthesis
Application: Synthesis of unsymmetrical ketones from thioesters. Why this method? Unlike

Suzuki or Grignard reactions, this proceeds under neutral conditions (no base required),

preserving sensitive functional groups like epoxides, esters, or base-labile protecting groups.

Materials
Substrate: Thioester (1.0 equiv) [e.g., S-phenyl 4-methoxybenzothioate]

Reagent: Trimethyl(4-methylphenyl)stannane (1.1 – 1.2 equiv)

Catalyst: Pd(PPh

)

(5 mol%) or Pd

(dba)

/ TFP (Tris-2-furylphosphine)

Mediator: CuTC (Copper(I) thiophene-2-carboxylate) (1.2 – 1.5 equiv)
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Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure
Setup: Flame-dry a 10 mL Schlenk tube or microwave vial and cool under Argon.

Charging: Add the thioester (1.0 mmol), CuTC (1.5 mmol, 286 mg), and Pd(PPh

)

(0.05 mmol, 58 mg).

Solvation: Add anhydrous THF (10 mL). The solution typically turns a dark orange/brown.

Addition: Add Trimethyl(4-methylphenyl)stannane (1.2 mmol, ~305 mg/265 µL) via syringe.

Reaction: Stir at 45–50 °C for 12–18 hours.

Note: Reaction progress can be monitored by TLC. The disappearance of the thioester is

the primary indicator.

Quench: Dilute with Diethyl Ether (30 mL) and add saturated NH

Cl solution (10 mL).

Workup: Filter the biphasic mixture through a pad of Celite to remove copper residues.

Separate layers. Extract aqueous layer with Ether (2x).

Purification: See Section 6 for Tin removal (Critical Step).

Protocol 2: Ligand-Free Cu-Mediated Thioether
Synthesis
Application: Synthesis of aryl thioethers (C–S bond formation).[1][2] Why this method? Direct

coupling of stannanes with sulfonyl chlorides or disulfides without Palladium.

Materials
Electrophile: Benzenesulfonyl chloride (1.0 equiv)
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Reagent: Trimethyl(4-methylphenyl)stannane (1.2 equiv)

Mediator: CuI (10 mol%) or CuTC (1.0 equiv for faster rates)

Additive: Na

CO

(2.0 equiv)

Solvent: DMF or DMSO (100 °C)

Procedure
Combine benzenesulfonyl chloride (1.0 mmol), Na

CO

(2.0 mmol), and CuI (0.1 mmol) in a reaction vial.

Add DMF (5 mL) and Trimethyl(4-methylphenyl)stannane (1.2 mmol).

Heat to 100 °C for 4 hours.

Mechanism: The sulfonyl chloride is reduced in situ to a thiolate/sulfinate species which

couples with the organocopper intermediate generated from the stannane.

Workup: Dilute with water, extract with EtOAc. Proceed to Tin removal.[3]

Critical Protocol: Removal of Organotin Residues
The "Trustworthiness" Pillar: Stille couplings are notorious for toxic trimethyltin byproducts that

streak on chromatography columns and contaminate biological assays. Simple evaporation is

insufficient.

Method A: The Potassium Fluoride (KF) / Silica Gel
Method
This method converts soluble organotin halides into insoluble polymeric tin fluorides.
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Step Action Rationale

1 Prepare Slurry

Dissolve crude reaction oil in

Et

O or EtOAc.

2 Add KF

Add a solution of saturated

aqueous KF (10 mL per mmol

Sn).

3 Precipitate

Stir vigorously for 2 hours. A

white polymeric solid (Me

SnF)

will form.

4 Filtration

Filter through a pad of Silica

Gel mixed with anhydrous K

CO

(9:1 w/w).

5 Result

The filtrate contains the

product; the toxic tin remains

on the filter cake.

Visualization: Purification Workflow
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Figure 2: Validated workflow for the removal of trimethyltin residues.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

No Reaction (Start Material

Recovers)
Inactive CuTC

CuTC is air-sensitive. Ensure it

is a brick-red/brown solid, not

green (oxidized). Store in a

glovebox or desiccator.

Homocoupling (Biaryl

formation)
Oxidative Dimerization

Excess Cu(II) or oxygen

presence. Degas solvents

thoroughly. Use strictly 1.05

equiv of Stannane.

Slow Conversion Poor Transmetallation

Switch solvent to NMP or add

CsF (2.0 equiv) to activate the

stannane via hypervalent

silicate formation.

Protodestannylation Moisture

The p-tolyl-Sn bond is labile to

acid/moisture. Ensure reagents

are dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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